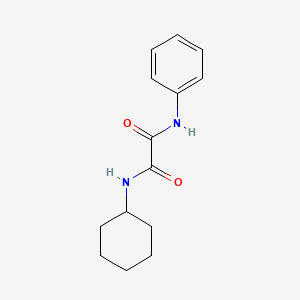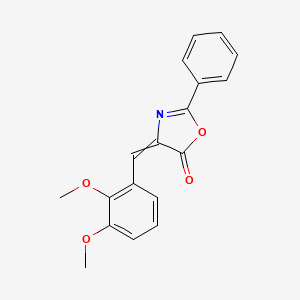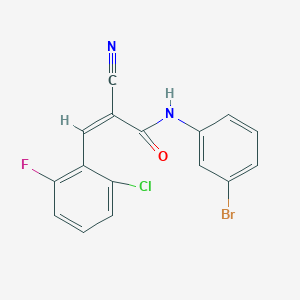
N-cyclohexyl-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-phenylethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group and a phenyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-phenylethanediamide typically involves the reaction of cyclohexylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-cyclohexyl-N’-phenylethanediamide can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of N-cyclohexyl-N’-phenylethanediamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclohexyl-N’-phenylethanediamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions. It is also used in the design of bioactive molecules for pharmaceutical applications .
Medicine: N-cyclohexyl-N’-phenylethanediamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against certain diseases and conditions, including its role as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of polymers, resins, and coatings due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of certain enzymes and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-N’-phenyl-p-phenylenediamine: This compound shares structural similarities with N-cyclohexyl-N’-phenylethanediamide but differs in its chemical properties and applications.
N,N-dicyclohexylmethylamine: Another related compound with a cyclohexyl group, used in different industrial applications.
Uniqueness: N-cyclohexyl-N’-phenylethanediamide is unique due to its specific combination of cyclohexyl and phenyl groups attached to an ethanediamide backbone. This structural arrangement imparts distinct chemical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFZEWELFHRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-bromo-2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5041074.png)

![1-(2-chlorobenzyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5041088.png)

![N~2~-(2,6-dichlorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5041096.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5041098.png)
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B5041106.png)
![2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5041126.png)
![3-({1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5041129.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-difluorobenzamide](/img/structure/B5041132.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5041139.png)
![2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B5041147.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5041158.png)

